![molecular formula C7H11BrO B13454124 6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
6-(Bromomethyl)-1-oxaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-1-oxaspiro[3.3]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a bromomethyl group and an oxaspiro ring system makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions to form the oxetane ring . The resulting intermediate is then subjected to further reactions to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective routes. For instance, the use of commercially available flame retardants like tribromoneopentyl alcohol as starting materials can facilitate large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-1-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The spiro structure allows for further cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spiro compounds, while oxidation reactions can produce spiro ketones or alcohols .
Applications De Recherche Scientifique
6-(Bromomethyl)-1-oxaspiro[3.3]heptane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane involves its reactivity towards various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxaspiro ring system provides structural stability and rigidity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
6,6-Difluorospiro[3.3]heptane: A conformationally restricted isostere of gem-difluorocycloalkanes, used in material science.
Uniqueness
6-(Bromomethyl)-1-oxaspiro[3.3]heptane is unique due to its bromomethyl group, which provides a versatile site for further chemical modifications. Its spirocyclic structure also imparts distinct physicochemical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H11BrO |
|---|---|
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
6-(bromomethyl)-1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11BrO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5H2 |
Clé InChI |
ZBRYQOZJQAGNLE-UHFFFAOYSA-N |
SMILES canonique |
C1COC12CC(C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13454043.png)
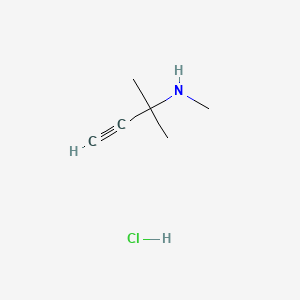
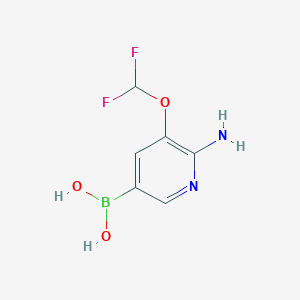
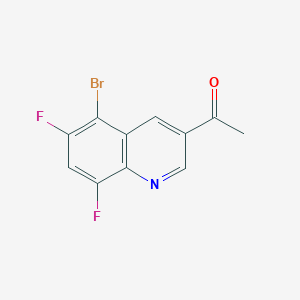
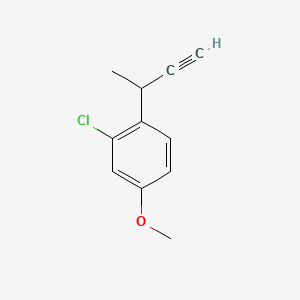

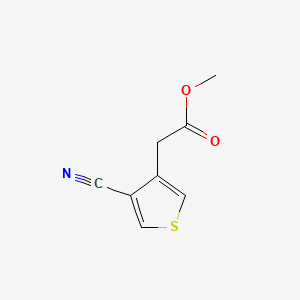

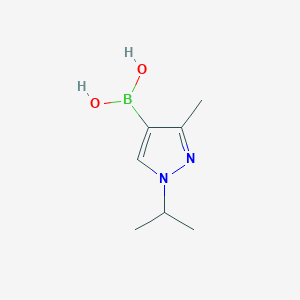

![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
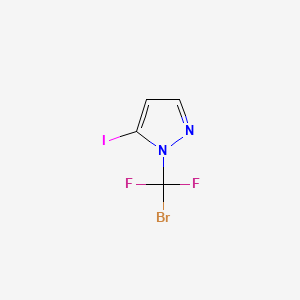

![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
